12-(m-Iodophenyl)dodecyl phosphocholine 12-(m-Iodophenyl)dodecyl phosphocholine
Brand Name: Vulcanchem
CAS No.: 144796-42-9
VCID: VC21122547
InChI: InChI=1S/C23H41INO4P/c1-25(2,3)18-20-29-30(26,27)28-19-13-11-9-7-5-4-6-8-10-12-15-22-16-14-17-23(24)21-22/h14,16-17,21H,4-13,15,18-20H2,1-3H3/i24-2
SMILES: C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)I
Molecular Formula: C23H42INO4P+
Molecular Weight: 551.5 g/mol

12-(m-Iodophenyl)dodecyl phosphocholine

CAS No.: 144796-42-9

Cat. No.: VC21122547

Molecular Formula: C23H42INO4P+

Molecular Weight: 551.5 g/mol

* For research use only. Not for human or veterinary use.

12-(m-Iodophenyl)dodecyl phosphocholine - 144796-42-9

Specification

CAS No. 144796-42-9
Molecular Formula C23H42INO4P+
Molecular Weight 551.5 g/mol
IUPAC Name 12-(3-(125I)iodanylphenyl)dodecyl 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C23H41INO4P/c1-25(2,3)18-20-29-30(26,27)28-19-13-11-9-7-5-4-6-8-10-12-15-22-16-14-17-23(24)21-22/h14,16-17,21H,4-13,15,18-20H2,1-3H3/i24-2
Standard InChI Key VOFGDAZEYNICAF-UHFFFAOYSA-O
Isomeric SMILES C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)[125I]
SMILES C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)I
Canonical SMILES C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)I

Introduction

Chemical Structure and Synthesis

12-(m-Iodophenyl)dodecyl phosphocholine features a distinctive chemical architecture characterized by three primary structural components: a 12-carbon alkyl chain connected to a meta-iodophenyl group, linked to a phosphocholine head group. This strategic arrangement confers specific physicochemical properties that influence its biological behavior and tumor-targeting capabilities .

The synthesis of 12-(m-Iodophenyl)dodecyl phosphocholine follows a multi-step chemical process. The synthesis pathway begins with 12-(m-iodophenyl)dodecanol as the primary starting material. This compound undergoes phosphorylation through reaction with 2-bromoethyl dichlorophosphate, resulting in the formation of 12-(m-iodophenyl)dodecyl-2-bromoethylphosphate with a yield of approximately 62%. Subsequently, this intermediate is converted to the final phosphocholine form by heating with trimethylamine in a solvent mixture of chloroform, 2-propanol, and dimethylformamide for approximately 6 hours .

The radioiodination of 12-(m-Iodophenyl)dodecyl phosphocholine for imaging applications is accomplished through iodine exchange reactions. Specifically, the compound is treated with Na125I in pivalic acid at 160°C for 45 minutes. The resulting radioiodinated product requires purification via silica gel column chromatography, employing a specific solvent mixture of chloroform, methanol, and water in a ratio of 65:25:4. The radiochemical purity is subsequently verified through radio-thin layer chromatography (radio-TLC), with reported radiochemical yields of approximately 66% .

Biological Properties and Mechanism of Action

The biological activity of 12-(m-Iodophenyl)dodecyl phosphocholine is characterized by its distinctive pattern of tissue distribution and retention, particularly in tumor tissues. The compound's mechanism appears to involve selective uptake and retention by cancerous cells, though the precise molecular mechanisms underlying this selectivity remain under investigation .

A critical observation regarding 12-(m-Iodophenyl)dodecyl phosphocholine is that it is the parent compound, rather than its metabolites, that accumulates in target tissues. Thin-layer chromatography analysis of lipid extracts from both liver and tumor tissue reveals predominantly the presence of the unaltered parent compound. This finding suggests that the intact molecular structure is essential for its tumor-localizing properties .

The compound's interaction with cellular membranes likely plays a significant role in its biological activity. As a phospholipid analog, 12-(m-Iodophenyl)dodecyl phosphocholine may insert into cellular membranes or interact with membrane-associated proteins, potentially affecting cell signaling pathways or membrane integrity. These interactions could account for the differential retention observed between tumor and non-tumor tissues .

Structural modifications significantly impact the biological behavior of these phospholipid analogs. For instance, alterations to the position of the iodophenyl marker moiety substantially affect tumor localization capabilities. This structure-activity relationship underscores the importance of specific molecular architecture in determining the compound's biological properties .

Tumor Imaging Applications

12-(m-Iodophenyl)dodecyl phosphocholine demonstrates exceptional capabilities as a tumor imaging agent, particularly in experimental cancer models. In studies with rats bearing Walker carcinosarcoma, administration of radioiodinated 12-(m-Iodophenyl)dodecyl phosphocholine produced excellent scintigraphic images of tumors. A notable characteristic observed during these studies was the initial high background activity in abdominal areas that subsequently cleared, enhancing tumor visibility over time .

The compound's imaging efficacy stems from differential clearance rates between tumor and non-tumor tissues. While most tissues gradually eliminate the compound, tumor tissues display a markedly reduced clearance rate, resulting in relative accumulation of radioactivity within cancerous tissues. This progressive increase in tumor-to-background ratio creates increasingly favorable imaging conditions over time .

Table 1: Comparative Imaging Characteristics of 12-(m-Iodophenyl)dodecyl phosphocholine and Related Compounds

CompoundTumor VisualizationBackground ClearanceOptimal Imaging Time
12-(m-Iodophenyl)dodecyl phosphocholine (NM-324)ExcellentModerate24-48 hours
1-O-[12-(m-iodophenyl)dodecyl]propanediol-3-phosphocholine (NM-295)ExcellentRapid24 hours
Hexadecyl-2-[N,N-dimethyl-N-(m-iodobenzyl)ammonium]ethylphosphate (NM-326)PoorVariableNot optimal

Tumor imaging with 12-(m-Iodophenyl)dodecyl phosphocholine offers several potential advantages for cancer detection and characterization. The compound's selective accumulation in tumors could enable the visualization of small or otherwise difficult-to-detect lesions. Additionally, its retention pattern might provide insights into tumor metabolism or membrane composition, potentially offering additional diagnostic information beyond mere localization .

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of 12-(m-Iodophenyl)dodecyl phosphocholine is characterized by a relatively slow clearance pattern compared to other radioiodinated phospholipid analogs. Following administration, the compound distributes throughout the body but demonstrates differential clearance rates among various tissues .

A distinctive feature of 12-(m-Iodophenyl)dodecyl phosphocholine is its prolonged retention in tissues, particularly tumors. Studies indicate that within 24 hours following administration, only approximately 20% of the administered radioactivity is excreted from the body. This contrasts with other similar compounds, such as NM-294 and NM-295, which demonstrate excretion rates of approximately 50% and 70%, respectively, within the same timeframe .

The excretion pattern of 12-(m-Iodophenyl)dodecyl phosphocholine predominantly involves the urinary pathway. Thin-layer chromatography analysis of urine samples reveals the presence of metabolites rather than the parent compound, suggesting that the compound undergoes metabolic transformation prior to excretion. Conversely, the parent compound remains predominantly intact within tissue samples, indicating that metabolism primarily occurs as part of the elimination process rather than within target tissues .

Table 2: Comparative Excretion Profiles of Radioiodinated Phospholipid Analogs

CompoundExcretion Rate (24 hours)Primary Excretion RouteExcreted Form
12-(m-Iodophenyl)dodecyl phosphocholine (NM-324)~20%UrinaryMetabolites
rac-1-O-[12-(m-iodophenyl)dodecyl]-2-O-methylglycero-3-phosphocholine (NM-294)~50%UrinaryMetabolites
1-O-[12-(m-iodophenyl)dodecyl]propanediol-3-phosphocholine (NM-295)~70%UrinaryMetabolites

Comparison with Other Radioiodinated Phospholipid Analogs

12-(m-Iodophenyl)dodecyl phosphocholine exhibits distinctive characteristics when compared to structurally related radioiodinated phospholipid analogs. These comparative analyses provide valuable insights into structure-activity relationships and identify key molecular features that influence tumor targeting efficacy .

A particularly informative comparison involves 12-(m-Iodophenyl)dodecyl phosphocholine (NM-324) and hexadecyl-2-[N,N-dimethyl-N-(m-iodobenzyl)ammonium]ethylphosphate (NM-326). Despite structural similarities, these compounds demonstrate markedly different tumor-localizing capabilities. While NM-324 shows excellent accumulation in Walker 256 carcinosarcoma, NM-326 exhibits poor tumor uptake. The principal structural difference between these compounds is the placement of the iodophenyl marker moiety, highlighting the critical importance of specific structural features in determining tumor avidity .

Comparisons with 1-O-[12-(m-iodophenyl)dodecyl]propanediol-3-phosphocholine (NM-295) reveal significant differences in clearance rates and excretion profiles. Despite both compounds providing excellent tumor visualization, NM-295 demonstrates substantially faster clearance from all tissues, including tumors. Within 24 hours post-administration, over 70% of NM-295 is excreted compared to only 20% for NM-324. This difference in clearance kinetics affects the optimal timing for imaging procedures and may influence the compounds' suitability for specific diagnostic applications .

The research indicates that certain structural parameters significantly influence the tumor-targeting properties of these compounds. These include stereochemistry at specific carbon positions, meta- versus para-positioning of iodine in the aromatic ring, and alkyl chain length. These structure-activity relationships provide valuable guidance for the development of optimized tumor-imaging agents .

Current Research and Future Perspectives

Research into 12-(m-Iodophenyl)dodecyl phosphocholine continues to evolve, with ongoing investigations focused on optimizing its properties for enhanced tumor targeting and imaging capabilities. The compound's demonstrated ability to selectively localize in tumors provides a foundation for further refinement and potential clinical applications .

Recent studies have explored structural modifications of the phospholipid head group to enhance tumor retention characteristics. These investigations seek to establish comprehensive structure-activity relationships that could guide the development of next-generation tumor-targeting agents with improved specificity and sensitivity .

The integration of different radioisotopes represents another promising research direction. While current research has primarily utilized iodine-125 for laboratory investigations, exploration of alternative radioisotopes with more favorable imaging or therapeutic properties could expand the compound's potential applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator